molecular formula C6H4ClN5 B1490078 2-chloro-5-(1H-tetrazol-1-yl)pyridine CAS No. 1428233-44-6

2-chloro-5-(1H-tetrazol-1-yl)pyridine

Cat. No. B1490078
CAS RN: 1428233-44-6
M. Wt: 181.58 g/mol
InChI Key: ACZWMMUWCIJSFM-UHFFFAOYSA-N
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Description

“2-chloro-5-(1H-tetrazol-1-yl)pyridine” is a chemical compound with the molecular formula C6H4ClN5 . It has a molecular weight of 181.58 .


Synthesis Analysis

The synthesis of compounds similar to “2-chloro-5-(1H-tetrazol-1-yl)pyridine” often involves reactions of 2-amino pyridine derivatives with various aromatic acid chlorides and sodium azide . Another method involves the treatment of the respective 2-chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone with piperidine in acetonitrile for 6 hours .


Molecular Structure Analysis

The molecular structure of “2-chloro-5-(1H-tetrazol-1-yl)pyridine” includes a pyridine ring substituted with a chlorine atom and a tetrazole ring .

Scientific Research Applications

Click Chemistry

Tetrazole and its derivatives, including 2-chloro-5-(1H-tetrazol-1-yl)pyridine, play a very important role in medicinal and pharmaceutical applications . The synthesis of tetrazole derivatives can be approached in eco-friendly ways, such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc., with good to excellent yields .

Antibacterial Studies

Molecular hybrids of pyrazolo[3,4-b]pyridine and triazole, which could include 2-chloro-5-(1H-tetrazol-1-yl)pyridine, have been designed, synthesized, and analyzed for their drug-like molecule nature and in vitro analyses for their inhibition potentials against S. aureus and K. pneumoniae .

Angiotensin Converting Enzyme Inhibition

Compounds including 2-chloro-5-(1H-tetrazol-1-yl)pyridine have been subjected to docking (against AT 1 receptor protein enzyme in complex with Lisinopril), in vitro angiotensin converting enzyme inhibition .

Anti-Inflammatory Screening

These compounds have also been used in anti-inflammatory screening through egg albumin denaturation inhibition and red blood cell membrane stabilization assay .

Antifungal Activity

Tetrazole and its derivatives have a wide spectrum of biological activities including antifungal activity .

Treatment of Hypertension

The biphenyl derivative (2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methanamine (1) is an important motif in several drug intermediates and drugs such as valsartan (2), losartan (3), and A-81988 (4), which are used as selective antagonists of nonpeptide angiotensin II type 1 (AT 1) receptors for treatment of hypertension .

Control of Heart-Related Ailments

These compounds are ultimately used for controlling associated heart-related ailments such as coronary heart disease and stroke .

Antitubercular Activity

Literature survey reveals that tetrazole and its derivatives have antitubercular activity .

properties

IUPAC Name

2-chloro-5-(tetrazol-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN5/c7-6-2-1-5(3-8-6)12-4-9-10-11-12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZWMMUWCIJSFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N2C=NN=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-5-(1H-tetrazol-1-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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